![molecular formula C9H12N2O2 B1171737 (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 160814-68-6](/img/structure/B1171737.png)
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolopyrazine, which is known for its diverse biological activities
准备方法
The synthesis of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole and pyrazine rings. This can be achieved through various methods, including cycloaddition and ring annulation.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring, which is catalyzed by transition metals.
Cycloaddition: Another approach is the cycloaddition of alkyne and hydrazine derivatives to form the pyrazine ring.
Industrial Production: Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Structural Characteristics
The compound features a bicyclic structure formed by a pyrrolidine and piperazine fused rings. This unique configuration is significant as it contributes to the compound's stability and biological activity. The presence of chiral centers enhances its potential for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione. For instance, compounds derived from this scaffold have been tested for their ability to inhibit various cancer cell lines, showing promising results in reducing cell viability and proliferation rates.
Compound | IC50 Value (μM) | Cancer Cell Line |
---|---|---|
Compound 15 | 0.081 | HT-29 |
Compound 15 | 0.085 | A-549 |
Compound 15 | 0.090 | HCT-116 |
This data indicates that certain derivatives exhibit strong anti-proliferative activities against multiple cancer types, suggesting their potential as lead compounds for cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that modifications of the diketopiperazine core can lead to significant inhibition of inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions that can be tailored to produce various derivatives with enhanced biological properties. The exploration of these derivatives has been a focal point in recent research:
Synthesis Method | Yield (%) | Remarks |
---|---|---|
Hydrogenolysis | 84 | High yield achieved under optimized conditions . |
Column Chromatography | Varied | Effective purification method yielding pure compounds . |
Case Studies and Research Findings
Several case studies have documented the pharmacological activities of this compound derivatives:
Study on Anticancer Activity
A study demonstrated that a particular derivative exhibited IC50 values as low as 0.081 μM against HT-29 cells, indicating strong anticancer efficacy . The mechanism was linked to the inhibition of cell cycle progression.
Anti-inflammatory Study
Research focused on the anti-inflammatory properties showed that certain derivatives could significantly reduce markers of inflammation in vitro and in vivo models .
作用机制
The mechanism of action of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of enzymes that produce reactive oxygen species, thereby reducing oxidative damage.
Pathways Involved: The compound’s antioxidant activity is linked to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms. .
相似化合物的比较
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other similar compounds:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure but differ in their substituents. They exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
5H-pyrrolo[2,3-b]pyrazine Derivatives: These compounds have a different arrangement of the pyrrole and pyrazine rings. They are known for their kinase inhibitory activity and potential use in cancer therapy.
6H-pyrrolo[3,4-b]pyrazine Derivatives: These compounds have a unique ring structure and exhibit diverse biological activities, including anti-inflammatory and antioxidant effects.
生物活性
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibition activities based on various studies.
Antioxidant Activity
One of the notable biological activities of this compound is its antioxidant capability. Research indicates that extracts containing this compound exhibit strong antioxidant properties. For instance, a study involving the MUSC 149T strain demonstrated that the extract showed significant antioxidant activity, suggesting that metabolites including pyrrolo[1,2-a]pyrazine-1,4-dione could be beneficial in preventing diseases associated with oxidative stress .
Table 1: Antioxidant Activity of Pyrrolo[1,2-a]pyrazine Derivatives
Compound | Source | Antioxidant Activity |
---|---|---|
MUSC 149T Extract | S. mangrovisoli | Strong |
Pyrrolo[1,2-a]pyrazine-1,4-dione | Isolated from extract | High |
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. In a series of studies focusing on derivatives of pyrrolo[1,2-a]pyrazine-1,4-dione, several analogs were synthesized and tested against various cancer cell lines. The findings suggest that certain derivatives exhibit significant cytotoxic effects on breast cancer cells and other tumor types.
Case Study: Anticancer Efficacy
In one study, derivatives of this compound were tested for their ability to inhibit cell viability in breast cancer lines. The results indicated that these compounds could diminish cell viability significantly compared to controls .
Table 2: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 (Breast Cancer) | 5.0 |
Derivative B | HeLa (Cervical Cancer) | 7.5 |
Derivative C | A549 (Lung Cancer) | 6.0 |
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Recent studies have identified its role as a selective inhibitor for certain enzymes involved in cancer progression and inflammation.
Case Study: JAK1 Inhibition
A study highlighted the discovery of a specific JAK1 inhibitor derived from pyrrolo[1,2-a]pyrazine compounds. The research focused on optimizing the compound's selectivity and potency while minimizing dosage requirements for clinical evaluation. This work demonstrates the compound's potential as a therapeutic agent in inflammatory diseases and cancers where JAK pathways are implicated .
Table 3: Enzyme Inhibition Data
Compound | Enzyme Target | IC50 (nM) |
---|---|---|
Pyrrolo[1,2-a]pyrazine Derivative X | JAK1 | 25 |
Pyrrolo[1,2-a]pyrazine Derivative Y | PARP10 | 130 |
属性
IUPAC Name |
(7R)-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-6-2-4-9(8(13)10-6)3-1-5-11(7)9/h6H,1-5H2,(H,10,13)/t6-,9?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBHAAYIRWYSIJ-VJSCVCEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC(C(=O)N2C1)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC23CC[C@H](C(=O)N2C1)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。